molecular formula C15H12N2O2 B2847116 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone CAS No. 108621-25-6

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B2847116
CAS RN: 108621-25-6
M. Wt: 252.273
InChI Key: MEHHTHAUEORWFX-UHFFFAOYSA-N
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Description

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone, also known as HMQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMQ is a heterocyclic organic compound that contains a quinazolinone ring system. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research studies.

Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. New compounds derived from quinazolinone, including variations with different substituents, have shown significant inhibition efficiencies, suggesting their utility in protecting metallic surfaces against corrosion. This efficacy was attributed to the formation of a protective layer on the mild steel surface and is supported by electrochemical methods, surface analysis, and theoretical studies (Errahmany et al., 2020).

Fluorescent Chemical Sensors

Quinazolinone derivatives have been explored as fluorescent chemical sensors, particularly for the detection of metal ions like Fe3+. The quinazolinone compound utilized exhibited a decrease in fluorescence intensity upon the addition of Fe3+, due to the blocking of excited state intramolecular proton transfer reactions. This property allows quinazolinone derivatives to act as sensitive optochemical sensors for iron ions, with potential applications in various analytical fields (Xiaobing Zhang et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of quinazolinone compounds has revealed that certain derivatives, especially those with hydroxyl groups, exhibit significant activity. These studies aim to understand the structure-antioxidant activity relationships, contributing to the development of quinazolinone-based antioxidants with potential therapeutic applications (Mravljak et al., 2021).

Anticancer Activity

The synthesis and characterization of quinazolinone-derived Schiff base complexes with various metals (Cd(II), Ni(II), Zn(II), and Cu(II)) have shown promise in vitro anticancer activity against human cancer cell lines. These findings highlight the potential of quinazolinone derivatives in the development of new anticancer agents (Ashok et al., 2020).

Luminescent Materials and Bioimaging

Quinazolinone derivatives have been identified as promising candidates for luminescent materials and bioimaging due to their excellent biocompatibility, low toxicity, and high efficiency. Their application in fluorescent probes and biological imaging, including environmentally sensitive probes and two-photon fluorescence bioimaging, represents a significant advancement in the field of optical imaging (Xing et al., 2021).

properties

IUPAC Name

3-hydroxy-2-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17(14)19/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHTHAUEORWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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